3-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex organic reactions. For instance, a method for synthesizing 3,4-dimethoxyphenyl acetonitrile involves decarboxylation in water, followed by extraction with an organic solvent . Another synthesis involves the cyclization reaction between a monocarbonyl curcuminoid and ethyl hydrazinobenzoate .Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, a combined experimental and theoretical study on the molecular structure, vibrational spectra, HOMO–LUMO analysis, and hyperpolarizability of an organic nonlinear optical crystal related to the compound of interest has been reported .Chemical Reactions Analysis
The chemical reactions involving related compounds can be complex. For instance, in the presence of H2O2, an enzyme can decompose lignin and analogue compounds under mild conditions. This reaction mechanism involves radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be determined using various techniques. For instance, the melting point, boiling point, and density of ethyl 3-(3,4-dimethoxyphenyl)propionate have been reported . Similarly, the safety data sheet for 3,4-Dimethoxyphenylacetone provides information about its physical state, appearance, odor, pH, melting point, boiling point, and density .Scientific Research Applications
Chemistry and Biological Activities
1,3-Thiazolidin-4-ones, the category to which 3-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs, are significant in medicinal chemistry. They serve as synthons for various biological compounds, revealing diverse biological activities. Recent studies have extensively explored these compounds for their chemistry and biological properties, highlighting their role in medicinal chemistry due to their versatile synthesis methods and reactions (Cunico, Gomes, & Vellasco, 2008).
Reactions and Structural Analysis
Studies on 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines, closely related to this compound, have explored their reactions with nitrile oxides, leading to various compounds. These studies contribute to the understanding of the chemical behavior and potential applications of similar thiazolidinones (Kandeel & Youssef, 2001).
Conformational and Vibrational Spectra Study
In-depth studies have been conducted on the conformational space and vibrational spectra of similar compounds, such as 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one. This research provides insights into the tautomerism of these molecules, crucial for understanding their chemical behavior and potential applications in various scientific fields (Nowaczyk et al., 2014).
Synthesis and Novel Applications
New methods for the synthesis of 2-thioxo-1,3-thiazolidin-4-ones, including this compound, have been reported. These methods are important for facilitating the production of these compounds, potentially expanding their application in scientific research (Alizadeh & Zohreh, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on related compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, the potential applications of these compounds in various fields, such as medicine and materials science, could be investigated .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2/c1-14-8-4-3-7(5-9(8)15-2)12-10(13)6-17-11(12)16/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZFBXCSOCBAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CSC2=S)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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